1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile
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Overview
Description
1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile is a spirocyclic compound that features a unique structural motif combining a cyclopropane ring with an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile typically involves the reaction of isatin derivatives with cyclopropane-containing reagents. One common method includes the use of N-methylisatin and α-bromo(chloro)acetophenone in the presence of a base such as triethylamine and a catalyst like α-picoline . The reaction is carried out in acetonitrile under reflux conditions for several hours, followed by purification through column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Spiroindole Derivatives: Compounds like spiro[indoline-3,4’-piperidine] and spiro[indoline-3,4’-pyrrolidine] share structural similarities with 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile.
Spirooxindole Compounds: These include spiro[benzo[5,6]chromeno[2,3-c]pyrazole-11,3’-indol]-2’-one and spiro[pyrazolo[3,4-b]benzo[h]quinolin-7,3’-indol]-2’-one.
Uniqueness: 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carbonitrile is unique due to its combination of a cyclopropane ring with an indoline moiety, which imparts distinct chemical and biological properties. This structural motif is less common compared to other spirocyclic compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C12H10N2O |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
1'-methyl-2'-oxospiro[cyclopropane-1,3'-indole]-5'-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-14-10-3-2-8(7-13)6-9(10)12(4-5-12)11(14)15/h2-3,6H,4-5H2,1H3 |
InChI Key |
GOOUTISXYIQIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)C3(C1=O)CC3 |
Origin of Product |
United States |
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